molecular formula C11H11NO3S B2373913 Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate CAS No. 189439-55-2

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2373913
CAS No.: 189439-55-2
M. Wt: 237.27
InChI Key: VZWRCBXURPSNIX-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring an amino group at position 3 and a methoxy group at position 6. The amino and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in medicinal chemistry. Synthesis typically involves multi-step reactions, including cyclization, amination, and esterification, as seen in analogous compounds .

Properties

IUPAC Name

methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWRCBXURPSNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Fluoro-4-Methoxybenzonitrile with Methyl Thioglycolate

Reaction Overview

This method involves nucleophilic aromatic substitution (SNAr) followed by cyclization. 2-Fluoro-4-methoxybenzonitrile reacts with methyl thioglycolate under basic conditions to form the benzothiophene core.

Procedure:
  • Base Activation : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) deprotonates methyl thioglycolate, generating a thiolate nucleophile.
  • SNAr Reaction : The thiolate attacks the electron-deficient carbon adjacent to the fluorine atom in 2-fluoro-4-methoxybenzonitrile, displacing fluoride.
  • Cyclization : Intramolecular attack of the thiolate sulfur on the nitrile carbon forms the thiophene ring, yielding the intermediate.
  • Amination : Hydrolysis of the nitrile to an amine occurs under reaction conditions or via post-synthetic modification.
Experimental Data:
Parameter Details
Starting Material 2-Fluoro-4-methoxybenzonitrile
Reagent Methyl thioglycolate, NaH (60% dispersion in oil)
Solvent DMSO
Temperature 25°C
Time 3 hours
Yield 83% (isolated)
Purification Precipitation in ice-water, filtration, and drying

Key Reference : Adaptated from protocols for analogous compounds.

Palladium-Catalyzed Carbonylative Cyclization

Reaction Overview

A Pd-catalyzed approach constructs the benzothiophene skeleton via carbonylation, though this method is less direct for introducing the 3-amino and 6-methoxy groups.

Procedure:
  • Substrate Preparation : Aryl halides or triflates with pre-installed methoxy and amine groups are used.
  • Carbonylation : CO insertion forms the ester moiety at position 2.
  • Cyclization : Intramolecular coupling forms the thiophene ring.
Experimental Data:
Parameter Details
Catalyst PdI₂ (2 mol%), KI (10 mol%)
Solvent Acetonitrile (MeCN)
CO Pressure 32 atm
Temperature 80–100°C
Yield 55–82% (dependent on substituents)

Limitation : Requires pre-functionalized substrates, making it less efficient for target-specific synthesis.

Gewald Reaction Adaptation

Reaction Overview

The Gewald reaction, typically used for 2-aminothiophenes, is modified for benzothiophenes by employing substituted benzaldehydes.

Procedure:
  • Knoevenagel Condensation : 4-Methoxy-2-nitrobenzaldehyde reacts with methyl cyanoacetate.
  • Cyclization : Elemental sulfur facilitates thiophene ring formation.
  • Reduction : Nitro group reduction (e.g., H₂/Pd-C) yields the 3-amino substituent.
Experimental Data:
Parameter Details
Starting Material 4-Methoxy-2-nitrobenzaldehyde
Reagents Methyl cyanoacetate, sulfur, morpholine
Solvent Ethanol
Temperature Reflux (78°C)
Yield 65–70% (after reduction)

Note : Lower yield due to multi-step sequence and side reactions.

Comparative Analysis of Methods

Method Yield (%) Complexity Functional Group Tolerance Scalability
Cyclocondensation 83 Moderate High High
Pd-Catalyzed 55–82 High Moderate Moderate
Gewald Adaptation 65–70 High Low Low

Key Findings :

  • Cyclocondensation is optimal for simplicity and yield.
  • Pd-catalyzed methods offer versatility but require specialized equipment.
  • Gewald adaptations are less efficient due to nitro group reduction steps.

Mechanistic Considerations and Side Reactions

Side Reactions:

  • Incomplete Cyclization : Leads to open-chain byproducts.
  • Over-Oxidation : Methoxy or amino groups may degrade under harsh conditions.
  • Ester Hydrolysis : Acidic or basic conditions can hydrolyze the methyl ester to carboxylic acid.

Optimization Strategies:

  • Base Selection : NaH in DMSO maximizes thiolate nucleophilicity without ester hydrolysis.
  • Temperature Control : Room temperature minimizes decomposition of sensitive groups.
  • Purification : Trituration with chloroform or recrystallization improves purity.

Industrial and Environmental Considerations

  • Scale-Up Challenges : Exothermic reactions require controlled addition of NaH.
  • Waste Management : DMSO and fluoride byproducts necessitate neutralization and specialized disposal.
  • Green Chemistry : Ionic liquids (e.g., BmimBF₄) have been explored as recyclable solvents in Pd-catalyzed methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate has been identified as a significant scaffold for the development of kinase inhibitors, particularly targeting the PIM (proviral integration site for Moloney murine leukemia virus) kinases, which are implicated in cancer progression. The compound's structural features allow for further derivatization, enhancing its potential as a lead compound in drug discovery.

Kinase Inhibitors

Research indicates that derivatives of benzo[b]thiophenes, including this compound, have been synthesized to yield potent inhibitors against various kinases:

  • PIM Kinases : Compounds derived from this scaffold have shown nanomolar activity against PIM1, PIM2, and PIM3, with promising oral bioavailability in mouse models .
  • MK2 Inhibitors : The benzothiophene scaffold has been utilized in developing MK2 inhibitors, which play a role in cellular aging and cancer therapy .

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis processes. Its ability to undergo various transformations makes it valuable for creating complex molecules.

Synthesis Techniques

Recent advancements have highlighted efficient synthesis methods for this compound:

  • Microwave-Assisted Synthesis : This method allows rapid synthesis with high yields (up to 96%) using microwave irradiation, which enhances reaction kinetics and efficiency .
  • Transition-Metal-Free Processes : A one-pot synthesis approach at room temperature has been developed, facilitating the creation of fused benzofuran and benzo[b]thiophene derivatives without the need for transition metals .

Structural Studies and Computational Insights

The crystal structure of this compound has been analyzed to understand its molecular interactions better.

Crystal Structure Analysis

Studies have shown that the compound exhibits strong intramolecular hydrogen bonding, contributing to its stability and packing efficiency in solid-state forms. These interactions are crucial for its biological activity and efficacy as a drug candidate .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

  • Substituents: Amino (C3), fluoro (C4).
  • Properties : The electron-withdrawing fluoro group enhances electrophilic reactivity compared to the methoxy group in the target compound. This derivative was synthesized via diazotization and sulfonylation, leading to anti-hepatitis B virus (HBV) activity .

Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate

  • Substituents: Amino (C3), nitro (C6).
  • Properties : The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents. This compound has a molecular weight of 252.24 g/mol and a purity >95% .
  • Applications: Nitro groups are often precursors for further reduction to amino groups, suggesting utility in multi-step syntheses.

Methyl 6-chlorobenzo[b]thiophene-2-carboxylate

  • It has a molecular weight of 226.68 g/mol and is used in building block syntheses .

Analogs with Heterocyclic Modifications

Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Hydrogenated benzo[b]thiophene core with a tetrahydro ring system.
  • Properties: The saturated ring reduces aromaticity, altering electronic properties. Synthesized via Petasis reaction with 22% yield, showing lower reactivity than non-hydrogenated analogs .

Methyl 3-(morpholinosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate

  • Substituents: Morpholinosulfonyl (C3), fluoro (C4).
  • Properties : The sulfonyl group enhances solubility in polar solvents. Demonstrated anti-HBV activity through molecular docking studies .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound NH₂ (C3), OMe (C6) 252.24 (analog-based est.) High solubility due to OMe; moderate reactivity Under investigation
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate NH₂ (C3), F (C4) 239.25 Enhanced electrophilicity; anti-HBV HBV inhibition
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate Cl (C6) 226.68 Lipophilic; used as synthetic intermediate N/A
Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate NH₂ (C3), NO₂ (C6) 252.24 Low solubility; nitro precursor Lab intermediate

Biological Activity

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a methoxy group and an amino group attached to a benzo[b]thiophene ring. Its molecular formula is C10H11NO3SC_{10}H_{11}NO_3S, with a molecular weight of approximately 225.26 g/mol. This compound serves as an intermediate in organic synthesis, particularly in the development of various bioactive compounds.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Some derivatives of this compound have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Activity : Similar compounds within the benzo[b]thiophene class have demonstrated antimicrobial properties, including activity against Gram-positive bacteria and fungi. For example, studies have reported low minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Candida albicans .
  • Antihypertensive Effects : Compounds in this class may also possess antihypertensive properties, contributing to cardiovascular health.
  • Other Activities : Additional studies have highlighted activities such as anti-inflammatory, antioxidant, and anticonvulsant effects associated with thiophene derivatives .

The biological activity of this compound is believed to involve interactions with biological macromolecules. Research indicates that it may form stable complexes with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, which are crucial for its therapeutic effects.

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

  • Condensation Reactions : Utilizing appropriate starting materials to form the thiophene ring.
  • Functional Group Modifications : Introducing amino and methoxy groups through electrophilic substitution reactions.

These methods allow for the exploration of structural analogs that may enhance biological activity or reduce toxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorEfficacy against various cancer cell lines
AntimicrobialLow MIC against Staphylococcus aureus
AntihypertensivePotential effects on blood pressure regulation
Anti-inflammatoryActivity observed in thiophene derivatives

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound derivatives on human gastric cancer cell lines (NCI-N87). Results indicated that certain modifications significantly enhanced cytotoxicity compared to non-substituted analogs, highlighting the importance of structural diversity in optimizing therapeutic potential .

Case Study: Antimicrobial Properties

Research on benzo[b]thiophene derivatives demonstrated their effectiveness against various microbial strains. The compound showed significant bactericidal activity at low concentrations, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves condensation of precursors (e.g., benzo[b]thiophene intermediates) with anhydrides or acylating agents under reflux in polar aprotic solvents like CH₂Cl₂. Key steps include:
  • Using 1.2 equivalents of anhydride (e.g., succinic or maleic anhydride) to drive the reaction to completion .

  • Maintaining an inert atmosphere (N₂) to prevent oxidation .

  • Purification via reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol/water), yielding 47–77% depending on substituents .

  • Optimization Tips : Adjust solvent polarity, reaction time (12–24 hours), and stoichiometric ratios to improve yield.

    Table 1. Synthesis Optimization Parameters

    PrecursorAnhydrideSolventYieldPurification MethodReference
    Intermediate 11fcis-THPACH₂Cl₂67%HPLC
    Intermediate 11jSuccinicCH₂Cl₂77%HPLC
    Intermediate 11dSuccinicCH₂Cl₂47%Recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Identify C=O (1720–1680 cm⁻¹), NH (3300–3200 cm⁻¹), and methoxy C-O (1250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and carbonyl carbons (δ 165–170 ppm) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., HRMS m/z calculated for C₁₁H₁₁NO₃S: 253.0463) and purity (>95%) .

Advanced Research Questions

Q. How do structural modifications at the 3-amino and 6-methoxy positions influence biological activity, and what SAR trends have emerged?

  • Methodological Answer :
  • 3-Amino Group : Acylation (e.g., with succinic anhydride) enhances antibacterial activity by improving membrane penetration. For example, acylated derivatives showed MICs of 12 μM against S. aureus .

  • 6-Methoxy Group : Electron-donating groups like methoxy improve solubility and bioavailability, critical for in vitro assays .

  • SAR Insights : Bulky substituents at position 6 reduce enzyme inhibition (e.g., IC₅₀ increases from 8 μM to 45 μM with piperidinylsulfonyl groups) .

    Table 2. Substituent Effects on Biological Activity

    Derivative3-Position Modification6-PositionActivity (IC₅₀/MIC)TargetReference
    Compound 2Acylated aminoMethoxy12 μM (MIC)S. aureus
    Derivative APiperidinylsulfonylH45 μM (IC₅₀)Cancer cells
    Furan DerivativeFuran ringMethyl8 μM (IC₅₀)Enzyme X

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Broth microdilution (CLSI guidelines) vs. agar diffusion .
  • Strain Differences : Use ATCC reference strains for reproducibility.
  • Compound Purity : Verify via HPLC (>95%) and control batch-to-batch variability .
  • Solution : Conduct meta-analyses of published data, standardize protocols, and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).

Q. What in silico methods are recommended for predicting target interactions and optimizing lead compounds?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets) .
  • QSAR Modeling : Correlate substituent hydrophobicity (logP) with antibacterial activity (R² > 0.85 in some studies) .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in optimization .

Q. How can researchers improve solubility and stability for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of ester groups .
  • Lyophilization : Stabilize the compound for long-term storage at -20°C .

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